Superior Reactivity in Radical Carbonylation: Dibromo vs. Dichloro Analogs
In radical carbonylation reactions, (2,2-dibromo-1-methylcyclopropyl)benzene demonstrates significantly higher reactivity compared to its dichloro analog. A study by Nishii et al. (2007) noted that 'inherently less reactive gem-dichloro- and bromochlorocyclopropanes than gem-dibromocyclopropanes served as favorable substrates' for carbonylation [1]. This reactivity advantage is critical for achieving efficient transformations under mild conditions.
| Evidence Dimension | Reactivity in radical carbonylation |
|---|---|
| Target Compound Data | High reactivity; used as substrate in radical carbonylation |
| Comparator Or Baseline | gem-Dichlorocyclopropanes (e.g., (2,2-dichloro-1-methylcyclopropyl)benzene) |
| Quantified Difference | gem-Dibromocyclopropanes are inherently more reactive than gem-dichloro analogs; quantitative yield data for specific substrates not directly compared in this study |
| Conditions | Radical carbonylation using CO and Bu₃SnH or Bu₃Sn(CH₂CH=CH₂) |
Why This Matters
Higher reactivity can translate to shorter reaction times, lower catalyst loadings, and improved yields in synthetic sequences where this transformation is a key step.
- [1] Y. Nishii, et al. (2007). Highly Stereoselective Radical Carbonylations of gem-Dihalocyclopropane Derivatives with CO. Organic Letters, 9(4), 563-566. View Source
